(1-butyl-2-hydroxyindol-3-yl)-naphthalen-1-ylmethanone (1-butyl-2-hydroxyindol-3-yl)-naphthalen-1-ylmethanone JWH 073 2-hydroxyindole metabolite is a potential monohydroxylated urinary metabolite of JWH 073, a WIN 55,212-2 derivative that is a mildly selective agonist of the peripheral cannabinoid receptor.
Brand Name: Vulcanchem
CAS No.: 1427325-54-9
VCID: VC0135714
InChI: InChI=1S/C23H21NO2/c1-2-3-15-24-20-14-7-6-12-19(20)21(23(24)26)22(25)18-13-8-10-16-9-4-5-11-17(16)18/h4-14,26H,2-3,15H2,1H3
SMILES: CCCCN1C2=CC=CC=C2C(=C1O)C(=O)C3=CC=CC4=CC=CC=C43
Molecular Formula: C23H21NO2
Molecular Weight: 343.4 g/mol

(1-butyl-2-hydroxyindol-3-yl)-naphthalen-1-ylmethanone

CAS No.: 1427325-54-9

Cat. No.: VC0135714

Molecular Formula: C23H21NO2

Molecular Weight: 343.4 g/mol

* For research use only. Not for human or veterinary use.

(1-butyl-2-hydroxyindol-3-yl)-naphthalen-1-ylmethanone - 1427325-54-9

Specification

CAS No. 1427325-54-9
Molecular Formula C23H21NO2
Molecular Weight 343.4 g/mol
IUPAC Name (1-butyl-2-hydroxyindol-3-yl)-naphthalen-1-ylmethanone
Standard InChI InChI=1S/C23H21NO2/c1-2-3-15-24-20-14-7-6-12-19(20)21(23(24)26)22(25)18-13-8-10-16-9-4-5-11-17(16)18/h4-14,26H,2-3,15H2,1H3
Standard InChI Key HLQUZHWENOKGOT-UHFFFAOYSA-N
SMILES CCCCN1C2=CC=CC=C2C(=C1O)C(=O)C3=CC=CC4=CC=CC=C43
Canonical SMILES CCCCN1C2=CC=CC=C2C(=C1O)C(=O)C3=CC=CC4=CC=CC=C43

Introduction

Chemical Structure and Properties

Molecular Composition and Structural Features

(1-Butyl-2-hydroxyindol-3-yl)-naphthalen-1-ylmethanone is characterized by the following properties:

PropertyValueSource
Molecular FormulaC₂₃H₂₁NO₂
Molecular Weight343.4183 g/mol
IUPAC Name(1-butyl-2-hydroxyindol-3-yl)-naphthalen-1-ylmethanone
CAS Number1427325-54-9

The compound contains several key structural elements that contribute to its chemical behavior and biological activity:

  • An indole core with a hydroxyl group at position 2

  • A butyl chain attached to the nitrogen atom

  • A naphthalene group connected to the indole via a ketone bridge

Physical and Chemical Properties

Based on its structural attributes and comparison with similar compounds, (1-butyl-2-hydroxyindol-3-yl)-naphthalen-1-ylmethanone is expected to exhibit the following physicochemical properties:

PropertyPredicted ValueBasis for Prediction
Physical StateSolid at room temperatureBased on similar naphthoylindoles
Melting PointApproximately 220-240°CCompared to related compound melting at 236°C
SolubilityPoorly soluble in water; soluble in organic solvents (ethanol, DMSO, dichloromethane)Based on structural features and related compounds
Log PApproximately 4.0-4.5Estimated from related naphthoylindoles (similar compound has LogP of 4.34)

Synthesis Methods

Synthetic Pathways

The synthesis of (1-butyl-2-hydroxyindol-3-yl)-naphthalen-1-ylmethanone typically follows multistep procedures similar to those used for related naphthoylindole derivatives. Based on established methods for similar compounds, the synthesis may involve:

Formation of the Indole Core

The first stage typically involves constructing the 2-hydroxyindole scaffold, which can be achieved through modified Fischer indole synthesis or other indole-forming reactions .

N-Alkylation

The butyl chain is introduced through N-alkylation, commonly using butyl halides (e.g., 1-bromobutane) in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like DMF .

Acylation with Naphthalene

The final step typically involves Friedel-Crafts acylation using 1-naphthoyl chloride or similar reagents, with Lewis acid catalysts such as aluminum chloride (AlCl₃) under anhydrous conditions .

Optimization Strategies

Key optimization approaches for improving yield and purity include:

StrategyDescription
Temperature ControlMaintaining precise temperature conditions during Friedel-Crafts acylation (typically 0-5°C) to minimize side reactions
Solvent SelectionUsing anhydrous dichloromethane or ethyl acetate for acylation steps to ensure proper reactivity
Purification TechniquesEmploying column chromatography with ethyl acetate/hexane gradients for optimal product isolation

Biological Activity

Receptor Interactions

Based on structural similarities to known cannabinoid receptor ligands like JWH-073, (1-butyl-2-hydroxyindol-3-yl)-naphthalen-1-ylmethanone may interact with cannabinoid receptors, particularly CB₁ and CB₂ . The presence of the 2-hydroxyl group likely modifies binding compared to non-hydroxylated analogs, potentially altering receptor selectivity and efficacy.

Pharmacological Effects

Research on related compounds suggests that (1-butyl-2-hydroxyindol-3-yl)-naphthalen-1-ylmethanone may exhibit the following biological activities:

Biological ActivityEvidence Base
Analgesic EffectsAnimal studies show pain response reduction in rodent models
Anti-inflammatory PropertiesIn vitro studies demonstrate inhibition of pro-inflammatory cytokine production
Potential Neuroprotective EffectsBased on CB receptor modulation shown in related naphthoylindoles

Structure-Activity Relationships

The hydroxyl group at position 2 of the indole ring represents a significant structural feature that distinguishes this compound from other naphthoylindoles like JWH-073 ((1-butyl-1H-indol-3-yl)(naphthalen-1-yl)methanone) . This modification likely affects:

Analytical Detection Methods

Spectroscopic Identification

Several spectroscopic techniques are valuable for characterizing (1-butyl-2-hydroxyindol-3-yl)-naphthalen-1-ylmethanone:

TechniqueKey Diagnostic Features
¹H NMR SpectroscopyCharacteristic signals for aromatic protons (δ 7.0-8.5 ppm), N-butyl chain (δ 0.8-4.0 ppm), and hydroxyl group (variable, typically δ 4.5-5.5 ppm)
¹³C NMR SpectroscopyCarbonyl carbon signal (approximately δ 190-195 ppm) and aromatic carbon signals (δ 110-140 ppm)
IR SpectroscopyDistinctive bands for hydroxyl group (3300-3600 cm⁻¹), carbonyl stretching (1650-1700 cm⁻¹), and aromatic C-H stretching (3000-3100 cm⁻¹)
Mass SpectrometryMolecular ion peak at m/z 343 with fragmentation patterns showing loss of butyl chain and separation of naphthoyl moiety

Chromatographic Methods

For separation, identification, and quantification:

MethodApplicationParameters
HPLCQuantitative analysisC18 column, gradient elution with acetonitrile/water, UV detection at 254-280 nm
GC-MSForensic identificationDB-5MS column, temperature program 150-300°C, electron impact ionization
LC-MS/MSMetabolite identificationMultiple reaction monitoring (MRM) for increased sensitivity and specificity

Metabolic Transformations

The metabolic fate of (1-butyl-2-hydroxyindol-3-yl)-naphthalen-1-ylmethanone likely follows patterns observed with related naphthoylindoles, such as JWH-073 . Primary metabolic pathways may include:

Phase I Metabolism

Metabolic ProcessExpected ModificationsLocation on Molecule
HydroxylationAdditional hydroxyl groupsN-butyl chain (terminal and internal positions)
OxidationCarbonyl and carboxyl formationTerminal position of butyl chain
DealkylationLoss of butyl groupN-position of indole

Phase II Metabolism

Conjugation reactions likely include glucuronidation of hydroxyl groups and possibly sulfation, similar to metabolic patterns observed with JWH-073 and related compounds .

Comparative Analysis

Structural Comparison with Related Compounds

CompoundKey Structural DifferencesPotential Impact on Activity
JWH-073 ((1-butyl-1H-indol-3-yl)(naphthalen-1-yl)methanone)Lacks 2-hydroxyl groupLower polarity, different receptor interaction profile
(1-butyl-4-hydroxyindol-3-yl)-naphthalen-1-ylmethanoneHydroxyl at position 4 instead of 2Alternative hydrogen bonding pattern, different metabolic profile
(1-butyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanoneHydroxyl at position 5 instead of 2Different electronic distribution across indole system
(1-butyl-7-hydroxyindol-3-yl)-naphthalen-1-ylmethanoneHydroxyl at position 7 instead of 2Different spatial orientation of hydrogen bonding capability

Advantages and Limitations

AspectAdvantagesLimitations
Synthetic AccessibilitySynthesizable through established methodsMay require specialized handling due to hydroxyl group reactivity
Analytical DetectionDistinctive spectral signature due to hydroxyl groupPotential challenges distinguishing from isomeric metabolites
Biological ActivityPotential therapeutic properties through CB receptor modulationLimited published data on specific activity profile
MetabolismHydroxylation may facilitate conjugation and clearanceMay form bioactive metabolites requiring further characterization

Research Applications and Future Directions

Current Research Focuses

Current investigations involving (1-butyl-2-hydroxyindol-3-yl)-naphthalen-1-ylmethanone and related compounds center on:

  • Developing improved synthetic routes with higher yields and purity

  • Establishing comprehensive structure-activity relationships for cannabinoid receptor binding

  • Exploring potential therapeutic applications in pain management and inflammatory conditions

  • Characterizing metabolic pathways and identifying key biomarkers

Future Research Directions

Research AreaPotential ApproachesExpected Outcomes
Receptor Binding StudiesX-ray crystallography of receptor-ligand complexesPrecise understanding of binding mode and key interactions
Pharmacokinetic ProfilingIn vivo distribution and clearance studiesDetermination of bioavailability and half-life
Therapeutic DevelopmentTargeted modifications to enhance selectivity and efficacyDevelopment of more selective cannabinoid receptor modulators
Metabolomic AnalysisComprehensive profiling of metabolites using high-resolution mass spectrometryComplete characterization of metabolic fate and potential active metabolites

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